ethyl 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
CAS No.: 477504-89-5
Cat. No.: VC6503504
Molecular Formula: C21H25NO3S
Molecular Weight: 371.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477504-89-5 |
|---|---|
| Molecular Formula | C21H25NO3S |
| Molecular Weight | 371.5 |
| IUPAC Name | ethyl 2-(3-phenylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C21H25NO3S/c1-2-25-21(24)19-16-11-7-4-8-12-17(16)26-20(19)22-18(23)14-13-15-9-5-3-6-10-15/h3,5-6,9-10H,2,4,7-8,11-14H2,1H3,(H,22,23) |
| Standard InChI Key | IPIPKPBINLUMGX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCC3=CC=CC=C3 |
Introduction
Synthesis
While specific synthetic methods for this compound are unavailable in the provided data, general methods for similar thiophene derivatives involve:
-
Cyclization reactions to form the thiophene core.
-
Functionalization at specific positions through substitution or coupling reactions.
-
Use of reagents like ethyl chloroformate for ester formation or acyl chlorides for amide synthesis.
Characterization Techniques
The compound's structure can be confirmed using:
-
NMR Spectroscopy: To identify hydrogen and carbon environments.
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy: To detect functional groups like amides and esters.
-
X-ray Crystallography: For detailed three-dimensional structural analysis.
Potential Applications
Compounds with such structures are often investigated for:
-
Pharmaceutical Uses: Many thiophene derivatives exhibit anti-inflammatory, antimicrobial, or anticancer properties.
-
Material Science: Some thiophenes are used in organic electronics due to their conductive properties.
Biological Activity
Although no specific activity is reported for this compound, similar derivatives have shown:
-
Enzyme inhibition (e.g., lipoxygenase inhibitors).
-
Antimicrobial effects against bacterial or fungal strains.
Hypothetical Data Table
Below is an example of how data might be presented for such a compound:
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H23NO3S |
| Molecular Weight | ~357.47 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in polar organic solvents (e.g., ethanol) |
| Spectroscopic Features | NMR (δ ppm): Aromatic protons ~7.0–8.0; ester ~4.0 |
| Biological Activity | Hypothetical: Anti-inflammatory potential |
If you have access to additional sources or specific databases, they may provide detailed insights into this compound's synthesis, characterization, and applications. Let me know if you'd like assistance with further research!
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume